LY137150

描述

属性

CAS 编号 |

86315-69-7 |

|---|---|

分子式 |

C14H14ClN3OS |

分子量 |

307.8 g/mol |

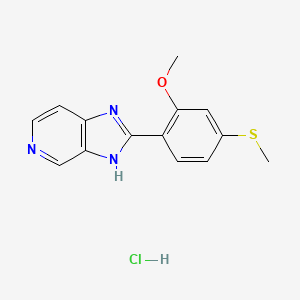

IUPAC 名称 |

2-(2-methoxy-4-methylsulfanylphenyl)-3H-imidazo[4,5-c]pyridine;hydrochloride |

InChI |

InChI=1S/C14H13N3OS.ClH/c1-18-13-7-9(19-2)3-4-10(13)14-16-11-5-6-15-8-12(11)17-14;/h3-8H,1-2H3,(H,16,17);1H |

InChI 键 |

LMAGMIYNWNPGLS-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=CC(=C1)SC)C2=NC3=C(N2)C=NC=C3.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(2-methoxy-4-(methylthiol)phenyl)-1H-imidazo-(4,5-c)pyridine hydrochloride LY 137150 LY-137150 |

产品来源 |

United States |

Foundational & Exploratory

No Publicly Available Data on the Mechanism of Action of LY137150

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the mechanism of action, pharmacological target, or biological activity of the compound designated as LY137150 could be identified.

Efforts to retrieve data on its binding affinity, cellular effects, associated signaling pathways, or any in vivo or in vitro experimental results have been unsuccessful. The compound is sporadically listed by some chemical suppliers as an "inhibitor," but without any further characterization or citation of scientific studies.

Due to the complete absence of data, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of its mechanism of action as requested. Further investigation would require access to internal, unpublished research data from the originating institution, should that information exist.

No Publicly Available Data Links LY137150 to c-di-GMP Phosphodiesterase Inhibition

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, no public information is available to classify the compound LY137150 as a c-di-GMP phosphodiesterase inhibitor. Consequently, the creation of an in-depth technical guide on this specific topic is not possible at this time.

Researchers, scientists, and drug development professionals are advised that the core data required to generate a technical whitepaper—including quantitative inhibitory data, detailed experimental protocols, and established signaling pathways—does not appear to exist in the public domain for this compound in the context of cyclic dimeric guanosine monophosphate (c-di-GMP) signaling.

While commercial vendors list "LY 137150" as a bioactive chemical and an inhibitor, its specific biological target is not defined in these listings. The "LY" prefix is often associated with compounds from Eli Lilly and Company, but no publications from this or any other entity describe the synthesis, characterization, or biological activity of a compound with this designation acting on bacterial c-di-GMP phosphodiesterases (PDEs).

The c-di-GMP Signaling Pathway: A Brief Overview

For the benefit of researchers interested in this target class, a general overview of the c-di-GMP signaling pathway is provided. This pathway is a crucial second messenger system in many bacteria, regulating a wide array of processes, most notably the transition between motile (planktonic) and sessile (biofilm) lifestyles.

Key Enzymes in c-di-GMP Metabolism:

-

Diguanylate Cyclases (DGCs): These enzymes, containing a conserved GGDEF domain, synthesize c-di-GMP from two molecules of GTP.

-

Phosphodiesterases (PDEs): These enzymes degrade c-di-GMP, controlling its intracellular concentration. They typically possess either an EAL or an HD-GYP domain.

Inhibition of c-di-GMP PDEs would lead to an accumulation of c-di-GMP, which generally promotes biofilm formation and reduces motility and virulence in many bacterial species. Therefore, inhibitors of these enzymes could serve as valuable research tools to study the physiological effects of elevated c-di-GMP levels.

Below is a generalized diagram of the c-di-GMP signaling pathway.

Conclusion

The absence of specific data on this compound as a c-di-GMP phosphodiesterase inhibitor prevents the development of the requested technical guide. It is possible that:

-

The compound name is incorrect or contains a typographical error.

-

This compound is an internal designation for a compound whose biological activity has not been disclosed publicly.

-

The compound targets a different class of phosphodiesterases (e.g., those specific for cAMP or cGMP in eukaryotes) and has been mistakenly associated with c-di-GMP.

Researchers seeking small molecule inhibitors of bacterial c-di-GMP phosphodiesterases are encouraged to consult the existing scientific literature for validated compounds and detailed experimental methodologies.

The Potential Role of LY137150 in Disrupting Bacterial Second Messenger Signaling: A Technical Overview

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific studies on the direct role of LY137150 in bacterial second messenger signaling. This technical guide will, therefore, provide a comprehensive overview of the principles and methodologies for investigating such a role, using the well-documented effects of other phosphodiesterase (PDE) inhibitors, such as sildenafil, on bacteria as a model. This approach will allow us to explore the potential mechanisms, experimental validation, and data presentation relevant to the topic.

Introduction to Bacterial Second Messenger Signaling

Bacteria rely on a sophisticated network of intracellular second messengers to interpret environmental cues and regulate critical processes such as biofilm formation, motility, and virulence. One of the most ubiquitous and well-studied of these second messengers is cyclic dimeric guanosine monophosphate (c-di-GMP). The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP from two GTP molecules, and phosphodiesterases (PDEs), which degrade it. High levels of c-di-GMP generally promote a sessile, biofilm-forming lifestyle, while low levels favor motility.[1][2]

Given the crucial role of PDEs in modulating bacterial behavior, these enzymes represent a promising target for novel antimicrobial agents. Inhibitors of eukaryotic phosphodiesterases, such as sildenafil (a PDE5 inhibitor), have shown surprising efficacy against bacterial pathogens, suggesting a degree of cross-reactivity and a potential new avenue for drug development.[3][4] While the specific bacterial target of this compound is unknown, its classification as an inhibitor suggests it could potentially interfere with bacterial PDE activity, thereby disrupting c-di-GMP signaling.

Hypothetical Mechanism of Action of a PDE Inhibitor in Bacteria

A compound like this compound, if it acts as a bacterial PDE inhibitor, would be expected to increase the intracellular concentration of c-di-GMP. This would, in turn, be predicted to enhance biofilm formation and inhibit motility. The general signaling pathway is depicted below.

Quantitative Data on the Effects of a Model PDE Inhibitor (Sildenafil)

To illustrate the type of data that would be generated when studying a compound like this compound, the following tables summarize the reported effects of sildenafil on Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Sildenafil against P. aeruginosa

| Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| P. aeruginosa (PA01) | 3.12 - 6.25 | 3.12 - 25 |

| Clinical Isolates (n=10) | 3.12 - 6.25 | 6.25 - 12.5 |

| Data derived from a study on the antimicrobial and antibiofilm activity of sildenafil.[3][4] |

Table 2: Antibiofilm Activity of Sildenafil against P. aeruginosa

| Activity | Concentration (mg/mL) | Reduction in Biofilm Biomass (%) |

| Inhibition | 0.78 - 3.12 | 87.1 |

| Eradication | 0.78 - 3.12 | 83.8 |

| Data derived from a study on the antimicrobial and antibiofilm activity of sildenafil.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are example protocols for key experiments to assess the impact of a compound like this compound on bacterial second messenger signaling.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

Objective: To determine the lowest concentration of the test compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).

Methodology:

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration with no turbidity.

-

For MBC determination, subculture 10 µL from each well showing no growth onto agar plates.

-

Incubate the agar plates at 37°C for 24 hours and count the number of colonies. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Biofilm Inhibition and Eradication Assays

Objective: To quantify the ability of the test compound to prevent biofilm formation and to destroy pre-formed biofilms.

Methodology:

-

Inhibition Assay:

-

Dispense bacterial suspension into a 96-well plate containing serial dilutions of this compound.

-

Incubate for 24-48 hours at 37°C to allow biofilm formation.

-

Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilm with crystal violet for 15 minutes.

-

Wash away excess stain and solubilize the bound dye with 30% acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify biofilm biomass.

-

-

Eradication Assay:

-

Allow biofilms to form in a 96-well plate for 24 hours as described above.

-

Remove the planktonic cells and add fresh media containing serial dilutions of this compound.

-

Incubate for another 24 hours.

-

Quantify the remaining biofilm using the crystal violet staining method described above.

-

Quantification of Intracellular c-di-GMP Levels

Objective: To directly measure the effect of the test compound on the intracellular concentration of the second messenger c-di-GMP.

Methodology:

-

Grow bacterial cultures to mid-log phase and expose them to the test compound (e.g., at sub-MIC concentrations) for a defined period.

-

Harvest the bacterial cells by centrifugation.

-

Extract the nucleotides from the cell pellet using a suitable extraction buffer (e.g., containing acetonitrile/methanol/water).

-

Analyze the c-di-GMP concentration in the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Normalize the c-di-GMP levels to the total protein concentration of the sample.

Visualization of Experimental Workflow

The logical flow of experiments to characterize a potential bacterial PDE inhibitor is outlined below.

Conclusion

While direct evidence for the role of this compound in bacterial second messenger signaling is currently lacking, the established precedent of eukaryotic PDE inhibitors affecting bacterial physiology provides a strong rationale for its investigation. A systematic approach, beginning with phenotypic assays for antimicrobial and antibiofilm activity, followed by direct measurement of intracellular c-di-GMP levels and in vitro enzyme inhibition assays, would be necessary to elucidate its potential mechanism of action. Should this compound or similar compounds prove to be effective inhibitors of bacterial phosphodiesterases, they could represent a novel class of therapeutics for combating biofilm-associated infections. Further research in this area is warranted to explore this promising avenue of drug discovery.

References

- 1. The cGMP phosphodiesterase inhibitor zaprinast enhances the effect of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Enigmatic Case of LY137150: A Technical Inquiry Unearths a Molecule Shrouded in Obscurity

Despite a comprehensive investigation into the discovery and synthesis of LY137150, this particular chemical entity remains largely undocumented in publicly accessible scientific literature and patent databases. While its chemical identity has been established, the absence of published data on its biological activity, mechanism of action, and specific synthetic protocols precludes the creation of an in-depth technical guide as initially requested.

Our investigation successfully identified this compound by its Chemical Abstracts Service (CAS) number, 86315-69-7, leading to its chemical name: 2-(2-methoxy-4-(methylthio)phenyl)-1H-imidazo[4,5-c]pyridin-4-amine. This identification, however, marks the extent of readily available information. The "LY" prefix often denotes a compound originating from the pharmaceutical company Eli Lilly, but no definitive public records link this specific molecule to the company's research and development pipeline.

The core of this compound is the imidazo[4,5-c]pyridine scaffold. This heterocyclic system is of significant interest in medicinal chemistry due to its structural similarity to purines, the building blocks of DNA and RNA. This resemblance allows molecules containing this scaffold to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. A review of the scientific literature reveals that derivatives of imidazo[4,5-c]pyridine have been explored for various therapeutic applications, including as antimicrobial, anticancer, and antiviral agents.

General Synthetic Approaches to the Imidazo[4,5-c]pyridine Core

While a specific, detailed protocol for the synthesis of this compound is not available, the general synthesis of 2-aryl-1H-imidazo[4,5-c]pyridines typically involves the condensation of a substituted 3,4-diaminopyridine with an aromatic aldehyde or carboxylic acid derivative. A plausible synthetic route to this compound would likely follow a similar pathway.

A generalized workflow for such a synthesis is depicted below. This diagram illustrates the logical progression from starting materials to the final imidazo[4,5-c]pyridine core structure.

Caption: Generalized synthetic workflow for 2-aryl-imidazo[4,5-c]pyridines.

The Uncharted Territory of Biological Activity

The primary obstacle in developing a comprehensive technical guide for this compound is the complete lack of published quantitative data. Key metrics for any drug development professional, such as IC50 values (half-maximal inhibitory concentration), Ki values (binding affinity), or pharmacokinetic data (absorption, distribution, metabolism, and excretion), are absent from the public record.

Without this information, it is impossible to:

-

Structure data tables for comparative analysis.

-

Detail experimental protocols for biological assays.

-

Create diagrams of signaling pathways that this compound might modulate.

Conclusion

The investigation into this compound highlights a significant challenge in scientific and drug development research: the existence of compounds that, for various reasons, are synthesized but not extensively characterized in the public domain. It is plausible that this compound was an exploratory compound in an early-stage research program that was discontinued before any significant findings were published. It could also be a proprietary intermediate or a tool compound for which the data remains internal to a research organization.

For researchers, scientists, and drug development professionals, the story of this compound serves as a reminder of the vast, uncharted territories within chemical space. While the imidazo[4,5-c]pyridine scaffold continues to be a fruitful area of research, the specific properties and potential of this compound remain, for now, a scientific mystery. Further progress in understanding this molecule would be contingent on the public disclosure of primary research data from its originators.

No Publicly Available Data on LY137150's Effect on Bacterial Cyclic di-GMP Levels

A comprehensive search of scientific literature and chemical databases reveals no publicly available information on the compound designated LY137150 and its effects on cyclic di-GMP (c-di-GMP) levels in bacteria. Therefore, the creation of an in-depth technical guide on this specific topic is not feasible at this time.

The lack of data prevents the fulfillment of core requirements such as the presentation of quantitative data, detailed experimental protocols, and the visualization of specific signaling pathways related to this compound. It is possible that "this compound" is an internal, unpublished compound identifier, a misnomer, or a compound that has not been characterized in the context of bacterial signaling.

For researchers, scientists, and drug development professionals interested in the broader field of c-di-GMP modulation, this guide provides a foundational overview of the c-di-GMP signaling pathway, standard experimental methodologies, and generalized visual representations of the core concepts.

The Cyclic di-GMP Signaling Pathway: A Primer

Cyclic di-GMP is a ubiquitous bacterial second messenger that governs critical lifestyle transitions, most notably the switch between a motile, planktonic existence and a sessile, biofilm-associated state. The intracellular concentration of this signaling molecule is tightly controlled by the antagonistic activities of two enzyme families:

-

Diguanylate Cyclases (DGCs): These enzymes possess a conserved GGDEF domain and are responsible for synthesizing c-di-GMP from two molecules of guanosine triphosphate (GTP).

-

Phosphodiesterases (PDEs): Containing either EAL or HD-GYP domains, these enzymes are responsible for the degradation of c-di-GMP.

Generally, high intracellular levels of c-di-GMP promote the formation of biofilms, the production of exopolysaccharides, and cellular adhesion, while simultaneously repressing motility. Conversely, low levels of c-di-GMP are associated with a motile, free-swimming state.

Caption: The core logic of the cyclic di-GMP signaling pathway.

Standard Methodologies for Investigating c-di-GMP Levels

Should a compound of interest be identified, its effect on bacterial c-di-GMP levels can be assessed using established experimental protocols.

Table 1: Key Experimental Protocols for c-di-GMP Analysis

| Experimental Approach | Methodology | Purpose |

| Quantification of Intracellular c-di-GMP | 1. Bacterial culture and treatment with the test compound.2. Cell harvesting and nucleotide extraction (e.g., via solvent precipitation).3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).4. Normalization of c-di-GMP levels to total protein content or cell number. | To obtain absolute or relative quantification of intracellular c-di-GMP concentrations. |

| In Vivo c-di-GMP Biosensor Assays | 1. Transformation of bacteria with a plasmid containing a c-di-GMP-responsive promoter fused to a reporter gene (e.g., gfp, lacZ).2. Treatment of the reporter strain with the test compound.3. Measurement of reporter gene expression (e.g., fluorescence, enzymatic activity). | To monitor real-time, in vivo changes in the relative levels of intracellular c-di-GMP. |

Experimental Workflow

The general workflow for testing the effect of a novel compound on c-di-GMP levels follows a logical progression from treatment to data analysis.

Caption: A generalized workflow for assessing a compound's impact on c-di-GMP.

To enable a detailed investigation of a specific compound like this compound, it is imperative to first have access to primary research that characterizes its biological activity. Researchers are encouraged to verify compound names and consult published literature before embarking on in-depth analyses.

Preliminary Studies on LY146032 (Daptomycin) and its Impact on Bacterial Phenotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the lipopeptide antibiotic LY146032, now widely known as daptomycin. It focuses on its effects on bacterial phenotypes, offering quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction to LY146032 (Daptomycin)

LY146032, developed by Eli Lilly and Company in the late 1980s, is a cyclic lipopeptide antibiotic derived from the fermentation of Streptomyces roseosporus.[1] Now known as daptomycin, it exhibits potent and rapid bactericidal activity primarily against Gram-positive bacteria, including strains resistant to other antibiotics.[2][3][4] Its unique mechanism of action, which involves the disruption of bacterial cell membrane function, makes it a critical tool in combating challenging infections.[3][5][6]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial efficacy of LY146032 (daptomycin) has been extensively evaluated against a broad spectrum of Gram-positive organisms. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is a key phenotype that quantifies the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Daptomycin MIC Values for Various Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | >99.9% of isolates | ≤1 | ||

| Methicillin-resistant S. aureus (MRSA) | 32 | 0.5 | ||

| Streptococcus pneumoniae (penicillin-resistant) | 32 | ≤0.125 | ||

| Viridans group streptococci | 50 | 0.5 | ||

| Enterococcus spp. | 38 | 4 | ||

| Enterococcus faecalis | 1 | |||

| Enterococcus faecium | 4 | |||

| Listeria monocytogenes | 3 | ≤0.125-2 | ||

| Corynebacterium spp. | 9 | 0.25 | ≤0.125-2 | |

| Bacillus spp. | 2 |

Data compiled from multiple sources.[7][8][9][10]

Table 2: Comparative Activity of LY146032 (Daptomycin) against Staphylococci

| Organism | Antibiotic | MIC₉₀ (µg/mL) |

| Staphylococcus spp. | LY146032 | 4 |

| Vancomycin | 4 | |

| Ciprofloxacin | 2 |

Data from a study evaluating 150 Staphylococcus spp. isolates.[11]

Table 3: Comparative Activity of LY146032 (Daptomycin) against Enterococci

| Organism | Antibiotic | MIC₉₀ (µg/mL) |

| Enterococcus spp. | LY146032 | 8 |

| Ampicillin | 4 | |

| Imipenem | 4 | |

| Vancomycin | 4 | |

| Ciprofloxacin | 2 |

Data from a study evaluating 45 enterococci isolates.[11]

Experimental Protocols

The following sections detail the methodologies for key experiments used to assess the effects of LY146032 (daptomycin) on bacterial phenotypes.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[12][13]

Principle: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits growth.[12][14]

Procedure:

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of daptomycin in a suitable solvent.

-

Serial Dilutions: Perform serial two-fold dilutions of the daptomycin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate. It is crucial to supplement the broth with calcium to a final concentration of 50 mg/L, as the activity of daptomycin is enhanced by calcium ions.[15]

-

Inoculum Preparation: Prepare a bacterial suspension from 4-5 isolated colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.[13]

-

Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of daptomycin at which there is no visible growth.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials.[17][18]

Principle: A paper disk impregnated with a known concentration of an antimicrobial is placed on an agar plate that has been uniformly inoculated with a test bacterium. The antimicrobial diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the antimicrobial, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[19]

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.[16][20]

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[20]

-

Disk Application: Aseptically apply a daptomycin-impregnated disk (e.g., 30 µg) to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.[19][21]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16]

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established breakpoint criteria. For LY146032, preliminary criteria suggested that zone diameters of ≥16 mm indicated susceptibility (MIC ≤ 2.0 µg/mL).[21]

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the bactericidal or bacteriostatic activity of an antimicrobial over time.

Principle: A standardized inoculum of bacteria is exposed to a specific concentration of the antimicrobial agent in a liquid medium. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.

Procedure:

-

Inoculum and Drug Preparation: Prepare a standardized bacterial inoculum in a suitable broth (e.g., CAMHB for daptomycin). Prepare tubes containing the desired concentrations of daptomycin (e.g., 1x, 4x, 8x MIC).

-

Experiment Initiation: At time zero, add the bacterial inoculum to the drug-containing tubes and a growth control tube (no drug).

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto non-selective agar plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22] Daptomycin has been shown to be rapidly bactericidal against exponentially growing S. aureus, causing a 3-log reduction in 60 minutes.[23]

Visualizations

The following diagrams illustrate key concepts related to the study of LY146032 (daptomycin) and its effects on bacterial phenotypes.

Caption: Workflow for MIC determination by broth microdilution.

Caption: Conceptual signaling pathway of daptomycin's mechanism of action.

Conclusion

The preliminary studies on LY146032 (daptomycin) have established it as a potent antibiotic with a focused spectrum of activity against Gram-positive bacteria. Its efficacy against multidrug-resistant pathogens underscores its clinical importance. The standardized methodologies for evaluating its impact on bacterial phenotypes, such as MIC determination and time-kill assays, are crucial for ongoing research and development in the field of antimicrobials. This guide provides a foundational understanding of these core aspects for scientific and drug development professionals.

References

- 1. Daptomycin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Daptomycin | Antibiotic | Probechem Biochemicals [probechem.com]

- 6. abmole.com [abmole.com]

- 7. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Antimicrobial activity of daptomycin against multidrug-resistant Gram-positive strains collected worldwide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro activity of LY146032 against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Broth Microdilution | MI [microbiology.mlsascp.com]

- 13. Broth microdilution - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. In vitro and in vivo activity of LY 146032, a new cyclic lipopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. asm.org [asm.org]

- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 19. repository.seafdec.org.ph [repository.seafdec.org.ph]

- 20. grokipedia.com [grokipedia.com]

- 21. Antimicrobial activity and spectrum of LY146032, a lipopeptide antibiotic, including susceptibility testing recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Prokaryotic Targets of LY137150: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY137150 is a compound of interest within the landscape of antibacterial research. Understanding its specific molecular targets within prokaryotic cells is fundamental to elucidating its mechanism of action and evaluating its potential as a therapeutic agent. This technical guide synthesizes the currently available information regarding the prokaryotic targets of this compound, offering a consolidated resource for the scientific community.

Note to the Reader: Publicly accessible scientific literature and databases contain limited specific information directly identifying this compound and its mechanism of action. This compound may be an internal designation of Eli Lilly and Company that has not been extensively published under this identifier. The following information is based on the available data and general principles of antibacterial drug discovery. Further detailed information, including quantitative data and specific experimental protocols, is not available in the public domain.

Putative Mechanism of Action: Inhibition of Cell Wall Synthesis

Based on broad searches for antibacterial compounds developed by Eli Lilly and the common targets of antibacterial agents, it is plausible that this compound targets the bacterial cell wall. The bacterial cell wall, a structure essential for prokaryotic survival and absent in eukaryotes, is a primary target for many successful antibiotics. Its synthesis is a complex, multi-step process involving numerous enzymes that can be inhibited.

The primary structural component of the bacterial cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The inhibition of any step in the peptidoglycan synthesis pathway can lead to a weakened cell wall and subsequent cell lysis.

Potential Enzymatic Targets in Peptidoglycan Synthesis

Several key enzymes are involved in the intricate process of peptidoglycan biosynthesis, making them attractive targets for antibacterial compounds. While direct evidence linking this compound to a specific enzyme is unavailable, potential targets include:

-

MurA and MurB: These enzymes are involved in the cytoplasmic synthesis of UDP-N-acetylmuramic acid.

-

MurC, MurD, MurE, and MurF: This series of enzymes sequentially adds amino acids to the UDP-NAM precursor, forming the pentapeptide side chain.

-

MraY and MurG: These are membrane-associated enzymes that catalyze the formation of Lipid I and Lipid II, respectively, which are essential for transporting the peptidoglycan precursors across the cell membrane.

-

Penicillin-Binding Proteins (PBPs): These enzymes, which include transglycosylases and transpeptidases, are responsible for the final polymerization and cross-linking of the peptidoglycan chains on the outer surface of the cell membrane.

Logical Relationship: Targeting Bacterial Cell Wall Synthesis

The following diagram illustrates the logical flow of how a compound like this compound might disrupt bacterial viability by targeting cell wall synthesis.

Caption: Inhibition of peptidoglycan synthesis by this compound leads to cell death.

Experimental Workflows for Target Identification

To definitively identify the prokaryotic targets of this compound, a series of well-established experimental workflows would be necessary. The following diagram outlines a potential experimental approach.

Caption: A multi-step workflow for identifying the molecular target of this compound.

Conclusion

While the specific prokaryotic targets of this compound are not explicitly detailed in publicly available literature, its presumed role as an antibacterial agent suggests that it likely interferes with a critical cellular process, with bacterial cell wall synthesis being a highly probable candidate. The elucidation of its precise mechanism of action awaits further investigation and the publication of detailed scientific studies. The experimental workflows outlined above represent standard methodologies that would be employed to definitively identify and validate the molecular targets of novel antibacterial compounds like this compound. Researchers in the field are encouraged to consult internal documentation from Eli Lilly or future publications for more specific data.

The Impact of LY137150 on Bacterial Motility and Adhesion: A Technical Assessment Based on Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the specific impact of the compound LY137150 on bacterial motility and adhesion. Following a comprehensive review of publicly available scientific literature and databases, it must be reported that there is no specific information currently available detailing the effects of this compound on these bacterial processes. Research and documentation regarding this particular compound are exceptionally limited, with its existence primarily noted as a bioactive chemical available from some suppliers.

Therefore, this document will provide an in-depth overview of the known effects of the broader class of antibiotics to which this compound is related—ketolides and their parent class, macrolides—on bacterial motility and adhesion. This information is intended to serve as a foundational guide for researchers interested in the potential, yet uninvestigated, activities of this compound.

Introduction to Ketolides and Their General Mechanism of Action

Ketolides are a class of antibiotics derived from macrolides, such as erythromycin.[1][2] They are characterized by a 14-membered macrolactone ring and are designed to overcome macrolide resistance in respiratory tract pathogens.[1][2] The primary mechanism of action for ketolides is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S ribosomal subunit, which can block the elongation of polypeptide chains.[1][3][4][5][6] This fundamental action not only inhibits bacterial growth but can also have downstream effects on various bacterial functions that are dependent on de novo protein synthesis, including motility and adhesion.

Effects of Ketolides and Macrolides on Bacterial Motility

While direct studies on this compound are absent, research on other macrolides and the ketolide telithromycin demonstrates that these compounds can modulate bacterial motility, often at sub-inhibitory concentrations (sub-MICs).

2.1. Inhibition of Flagellin Synthesis

Bacterial motility is frequently mediated by flagella, whip-like appendages composed primarily of the protein flagellin. The synthesis of flagellin is a complex process requiring the expression of numerous genes. Studies have shown that some macrolide antibiotics can interfere with this process. For instance, azithromycin has been observed to inhibit the formation of flagellar filaments in Salmonella enterica serovar Typhimurium, not by preventing the synthesis of the flagellin protein itself, but by reducing its export from the bacterial cell.[7][8]

2.2. General Impact on Motility-Related Gene Expression

The inhibition of protein synthesis by ketolides and macrolides can have a broader impact on the expression of a suite of genes necessary for the assembly and function of the flagellar motor complex. While specific signaling pathways for this compound remain unknown, the general mechanism of action suggests that it could similarly downregulate the production of proteins essential for motility.

A proposed workflow for investigating the effect of a ketolide on bacterial motility is presented below.

Workflow for motility investigation.

Effects of Ketolides and Macrolides on Bacterial Adhesion and Biofilm Formation

Bacterial adhesion to surfaces is a critical first step in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix. Biofilms are notoriously resistant to antibiotics and host immune responses.

3.1. Inhibition of Biofilm Formation

The ketolide telithromycin has demonstrated the ability to inhibit biofilm formation in clinically important pathogens. Studies have shown its efficacy against biofilms of Enterococcus species and Staphylococcus aureus.[9] The mechanism underlying this activity is likely multifaceted, involving the inhibition of proteins required for initial attachment, matrix production, and intercellular communication (quorum sensing).

3.2. Modulation of Adhesion Factors

Bacterial adhesion is mediated by a variety of surface proteins called adhesins. The expression of these adhesins is dependent on protein synthesis. By inhibiting the ribosome, ketolides can theoretically reduce the production of these key adhesion factors, thereby preventing the initial attachment of bacteria to surfaces.

3.3. Complex Effects on Biofilm Regulation

It is important to note that the effect of macrolides on biofilm formation can be complex. Some studies have reported that at clinically relevant concentrations, macrolides may actually induce biofilm formation in macrolide-resistant strains of Staphylococcus aureus.[10] This highlights the need for careful investigation of the specific effects of any given compound on different bacterial species and strains.

A simplified signaling pathway illustrating the potential impact of ketolides on biofilm formation is depicted below.

Ketolide impact on biofilm formation.

Experimental Protocols for Future Research on this compound

Given the absence of data for this compound, the following are generalized experimental protocols, adapted from studies on other macrolides and ketolides, that could be employed to investigate its effects on bacterial motility and adhesion.

4.1. Bacterial Motility Assay (Soft Agar Plate Method)

-

Prepare Soft Agar Plates: Prepare a suitable growth medium (e.g., Luria-Bertani broth) containing a low concentration of agar (e.g., 0.3% w/v).

-

Incorporate this compound: Add this compound to the molten agar at various concentrations (including a no-drug control). A sub-MIC range is often most informative for these types of studies.

-

Inoculation: In the center of the solidified agar plate, carefully inoculate a small volume (e.g., 1-2 µL) of a fresh overnight bacterial culture.

-

Incubation: Incubate the plates at the optimal growth temperature for the bacterium for a specified period (e.g., 24-48 hours).

-

Measurement: Measure the diameter of the circular zone of bacterial migration from the point of inoculation. A smaller diameter in the presence of this compound would indicate inhibition of motility.

4.2. Biofilm Formation Assay (Crystal Violet Staining Method)

-

Bacterial Culture Preparation: Grow the bacterial strain of interest in a suitable liquid medium to a specific optical density.

-

Exposure to this compound: In a multi-well plate (e.g., 96-well polystyrene plate), add the bacterial suspension to wells containing fresh medium with a range of concentrations of this compound. Include a no-drug control.

-

Incubation: Incubate the plate under static conditions for a period that allows for biofilm formation (e.g., 24, 48, or 72 hours).

-

Washing: Carefully remove the planktonic (free-floating) bacteria by gently washing the wells with a buffer (e.g., phosphate-buffered saline).

-

Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate to stain the adherent biofilm.

-

Destaining and Quantification: After washing away the excess stain, solubilize the bound crystal violet with a solvent (e.g., ethanol or acetic acid). Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader. A lower absorbance in the presence of this compound would indicate inhibition of biofilm formation.

Conclusion and Future Directions

Future research should focus on performing the foundational experiments outlined in this guide to determine the in vitro activity of this compound against a panel of relevant bacterial pathogens and to specifically assess its effects on motility and biofilm formation. Such studies would be the first step in understanding the full spectrum of this compound's antibacterial properties and its potential as a therapeutic agent. Until such data becomes available, any discussion of this compound's impact on bacterial virulence factors remains speculative.

References

- 1. The ketolides: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Telithromycin? [synapse.patsnap.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Ketolide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 6. Review of macrolides and ketolides: focus on respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azithromycin inhibits the formation of flagellar filaments without suppressing flagellin synthesis in Salmonella enterica serovar typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azithromycin Inhibits the Formation of Flagellar Filaments without Suppressing Flagellin Synthesis in Salmonella enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Antibacterial and Antibiofilm Activity of Telithromycin Against Enterococcus spp. Isolated From Patients in China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrolides at Clinically-Relevant Concentrations May Induce Biofilm Formation in Macrolide-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of LY137150's Biological Activity: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document aims to provide an in-depth technical guide on the initial biological activity of the compound designated as LY137150. The following sections compile and present the currently accessible data regarding its mechanism of action, quantitative biological parameters, and the experimental methodologies employed in its characterization.

Summary of Biological Activity

Based on the available information, this compound is broadly categorized as an inhibitor. However, specific details regarding its molecular target, the nature of its inhibitory activity (e.g., competitive, non-competitive), and the signaling pathways it modulates are not extensively documented in publicly accessible scientific literature or databases. The "LY" designation suggests a potential origin from Eli Lilly and Company's compound library, but without further data, this remains speculative.

Quantitative Data

A thorough search of scientific databases and literature has not yielded specific quantitative data for this compound, such as enzyme inhibition constants (Kᵢ), half-maximal inhibitory concentrations (IC₅₀), or binding affinities (K𝘥). This absence of data prevents a detailed quantitative comparison with other compounds or a precise evaluation of its potency.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the public domain. To provide a framework for researchers interested in evaluating similar compounds, this section outlines a general experimental workflow that would typically be employed for the initial characterization of a novel inhibitor.

General Experimental Workflow for Inhibitor Characterization

Caption: A generalized workflow for the initial biological characterization of a novel inhibitor.

Signaling Pathways

Without a confirmed molecular target for this compound, it is not possible to delineate a specific signaling pathway that it modulates. For a hypothetical scenario where an inhibitor targets a key kinase in a cancer-related pathway, the following diagram illustrates the general logic of such a pathway.

Hypothetical Kinase Inhibitor Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the mechanism of a kinase inhibitor.

Conclusion

The initial characterization of this compound in the public domain is limited to its identification as an "inhibitor." A comprehensive understanding of its biological activity requires the generation and publication of quantitative data, including its molecular target, potency, and effects on cellular signaling pathways. The experimental workflows and hypothetical diagrams provided in this guide offer a template for the types of studies necessary to fully characterize this and other novel inhibitory compounds. Researchers are encouraged to pursue primary research to elucidate the specific biological functions of this compound.

Methodological & Application

Application Notes and Protocols for Evaluating LY137150 in a Biofilm Formation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing LY137150 in a biofilm formation assay. The described methods are designed to assess the compound's potential to inhibit or disrupt bacterial biofilm development, a critical aspect of antimicrobial drug discovery and development.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which adhere to both biological and non-biological surfaces. Biofilms are notoriously resistant to conventional antimicrobial agents and host immune responses, contributing to persistent and chronic infections. The transition from a planktonic (free-swimming) to a sessile (biofilm) lifestyle is a complex process regulated by intricate signaling networks. A key player in this regulation across many bacterial species is the second messenger molecule, bis-(3'-5')-cyclic dimeric guanosine monophosphate (c-di-GMP).

High intracellular levels of c-di-GMP generally promote biofilm formation by stimulating the production of EPS and adhesins, while reducing motility. Conversely, low levels of c-di-GMP favor a planktonic mode of growth. Enzymes that synthesize c-di-GMP are diguanylate cyclases (DGCs), and those that degrade it are phosphodiesterases (PDEs). These enzymes represent promising targets for novel anti-biofilm therapies.

This compound is a novel investigational compound. For the purposes of this protocol, we will hypothesize that its mechanism of action involves the modulation of the c-di-GMP signaling pathway, a critical regulator of biofilm formation. This document outlines the procedures to test this hypothesis using a standard in vitro biofilm formation assay.

Postulated Signaling Pathway of this compound Action

The following diagram illustrates the hypothesized mechanism by which this compound may interfere with the c-di-GMP signaling pathway to inhibit biofilm formation.

Caption: Hypothesized c-di-GMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Principle of the Assay

The crystal violet (CV) biofilm assay is a quantitative method used to measure the total biomass of a biofilm. Bacteria are cultured in a microtiter plate, allowing biofilms to form on the plastic surface. Non-adherent, planktonic cells are then washed away. The remaining attached biofilm is stained with crystal violet, a basic dye that binds to the negatively charged components of the extracellular matrix and the bacterial cells. The bound dye is then solubilized, and the absorbance is measured, which is directly proportional to the amount of biofilm formed.

Materials

-

96-well, flat-bottom, sterile polystyrene microtiter plates

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)

-

Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid in water

-

Microplate reader

-

Sterile pipette tips

-

Multichannel pipette

Experimental Workflow Diagram

Caption: Step-by-step workflow for the crystal violet biofilm formation assay.

Detailed Procedure

Day 1: Inoculation and Treatment

-

Prepare Bacterial Culture: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate growth medium. Incubate overnight at 37°C with shaking.

-

Standardize Inoculum: The next day, dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.05.

-

Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the growth medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤0.5%).

-

Plate Setup:

-

Add 100 µL of the appropriate this compound dilution to the wells of a 96-well plate. Include a vehicle control (medium with solvent) and a positive control (medium only).

-

Add 100 µL of the standardized bacterial inoculum to each well.

-

Include media-only wells as a negative control for contamination and background absorbance.

-

It is recommended to perform each condition in triplicate or quadruplicate.

-

-

Incubation: Cover the plate and incubate at 37°C for 24 to 48 hours under static conditions.

Day 2/3: Staining and Quantification

-

Washing: Carefully discard the medium from the wells. Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells. After the final wash, invert the plate and tap it gently on a paper towel to remove excess liquid.

-

Fixation (Optional but Recommended): Air-dry the plate for 20-30 minutes or place it in a 60°C oven for 1 hour to fix the biofilm.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the plate three times with 200 µL of deionized water.

-

Drying: Invert the plate and allow it to air-dry completely.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet. Incubate for 15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

-

Quantification: Transfer 150 µL of the solubilized crystal violet from each well to a new, clean 96-well plate. Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

Data Presentation

The quantitative data obtained from the biofilm assay should be summarized in a clear and structured table for easy comparison. The absorbance values from the media-only wells should be subtracted from all other readings to correct for background. The effect of this compound is typically expressed as a percentage of biofilm inhibition compared to the vehicle control.

Table 1: Effect of this compound on Biofilm Formation

| This compound Concentration (µg/mL) | Mean OD₅₇₀ ± SD (n=3) | % Biofilm Inhibition |

| 0 (Vehicle Control) | [Insert Value] | 0 |

| Concentration 1 | [Insert Value] | [Calculate] |

| Concentration 2 | [Insert Value] | [Calculate] |

| Concentration 3 | [Insert Value] | [Calculate] |

| Concentration 4 | [Insert Value] | [Calculate] |

| Concentration 5 | [Insert Value] | [Calculate] |

% Biofilm Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of vehicle control well)] x 100

Note: It is also crucial to assess the effect of this compound on planktonic bacterial growth to ensure that any observed reduction in biofilm formation is not simply due to bactericidal or bacteriostatic effects. This can be done by measuring the OD₆₀₀ of the culture in the wells before the washing step or by performing a separate minimum inhibitory concentration (MIC) assay.

Conclusion

This document provides a comprehensive protocol for evaluating the anti-biofilm activity of this compound. By following these detailed experimental procedures and utilizing the provided templates for data presentation, researchers can effectively assess the potential of this compound as a novel therapeutic agent targeting bacterial biofilms. The hypothetical mechanism of action centered on the c-di-GMP signaling pathway provides a rational basis for its investigation.

Application Notes and Protocols: LY137150 in Vibrio cholerae Virulence Studies

Disclaimer: The following application notes and protocols are based on the hypothetical premise that LY137150 is an inhibitor of cyclic dimeric guanosine monophosphate (c-di-GMP) phosphodiesterases (PDEs) in Vibrio cholerae. As of the date of this document, no direct studies have been published linking this compound to Vibrio cholerae virulence. These protocols are therefore prospective and intended to guide research based on the known roles of c-di-GMP signaling in this pathogen.

Introduction

Vibrio cholerae, the etiological agent of cholera, orchestrates its virulence primarily through the expression of cholera toxin (CT) and the toxin-coregulated pilus (TCP).[1] The transition between the aquatic environment and the human host is a complex process governed by intricate regulatory networks. A key player in this regulation is the second messenger molecule, cyclic dimeric guanosine monophosphate (c-di-GMP).[1][2] High intracellular levels of c-di-GMP are associated with a sessile, biofilm-forming state, which is advantageous for environmental persistence.[1][3] Conversely, low levels of c-di-GMP promote motility and the expression of virulence factors essential for infection.[2][3]

The intracellular concentration of c-di-GMP is tightly controlled by the balance between the activity of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it.[4][5] Therefore, pharmacological modulation of PDE activity presents a promising strategy for attenuating V. cholerae virulence.

This compound is presented here as a putative inhibitor of c-di-GMP-specific PDEs in V. cholerae. By inhibiting the degradation of c-di-GMP, this compound is hypothesized to artificially elevate intracellular c-di-GMP levels, thereby repressing the expression of key virulence genes and promoting a less virulent, biofilm-proficient phenotype. These notes provide a framework for researchers to investigate the potential of this compound as a tool to study and control V. cholerae virulence.

Data Presentation

The following table summarizes the expected quantitative effects of this compound on various aspects of Vibrio cholerae virulence, based on the known effects of elevated c-di-GMP levels.

| Parameter Measured | Expected Effect of this compound | Rationale |

| Intracellular c-di-GMP levels | Increase | Inhibition of c-di-GMP phosphodiesterases. |

| Cholera Toxin (CT) production | Decrease | High c-di-GMP represses the transcription of ctxA and toxT.[1] |

| Toxin-Coregulated Pilus (TCP) expression | Decrease | High c-di-GMP can negatively regulate the expression of tcpA. |

| Biofilm formation | Increase | Elevated c-di-GMP levels promote the expression of vps genes required for Vibrio polysaccharide synthesis.[1] |

| Motility | Decrease | High c-di-GMP inhibits flagellar gene expression and function.[2][6] |

| Virulence in infant mouse model | Attenuation | Reduced expression of CT and TCP leads to decreased colonization and pathogenesis.[1] |

Experimental Protocols

Protocol 1: Determination of the Effect of this compound on Intracellular c-di-GMP Levels

Objective: To quantify the change in intracellular c-di-GMP concentrations in V. cholerae upon treatment with this compound.

Materials:

-

Vibrio cholerae strain (e.g., O1 El Tor N16961)

-

Luria-Bertani (LB) broth

-

This compound stock solution (in a suitable solvent like DMSO)

-

c-di-GMP extraction buffer

-

Commercial c-di-GMP ELISA kit or LC-MS/MS system

Procedure:

-

Grow V. cholerae overnight in LB broth at 37°C with shaking.

-

Inoculate fresh LB broth with the overnight culture to an OD600 of 0.05.

-

Grow the culture to mid-log phase (OD600 ≈ 0.5).

-

Divide the culture into aliquots. Treat with a range of this compound concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a solvent-only control.

-

Incubate for a defined period (e.g., 2 hours) at 37°C with shaking.

-

Harvest the bacterial cells by centrifugation at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Extract c-di-GMP from the cell pellet according to the manufacturer's protocol for the ELISA kit or a standard LC-MS/MS extraction protocol.

-

Quantify c-di-GMP levels using the chosen method.

-

Normalize c-di-GMP concentration to total protein content of the cell lysate.

Protocol 2: Assessment of Cholera Toxin and TCP Expression

Objective: To measure the effect of this compound on the expression of key virulence factors, CT and TCP.

A. Western Blot for TcpA:

-

Grow and treat V. cholerae with this compound as described in Protocol 1.

-

Harvest cells and prepare whole-cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the TcpA subunit.

-

Use a labeled secondary antibody and a suitable detection reagent to visualize the bands.

-

Quantify band intensity and normalize to a loading control (e.g., an antibody against a housekeeping protein like RpoA).

B. GM1 ELISA for Cholera Toxin:

-

Grow and treat V. cholerae with this compound in AKI medium to induce CT production.

-

Centrifuge the cultures and collect the supernatant.

-

Coat a 96-well plate with GM1 ganglioside.

-

Add the culture supernatants to the wells and incubate.

-

Wash the wells and add a primary antibody against the CT B subunit.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and measure the absorbance at 450 nm.

-

Quantify CT concentration using a standard curve generated with purified cholera toxin.

Protocol 3: Biofilm Formation Assay

Objective: To evaluate the impact of this compound on V. cholerae biofilm formation.

Materials:

-

Vibrio cholerae

-

LB broth

-

This compound

-

96-well polystyrene plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

Procedure:

-

Grow V. cholerae overnight in LB broth.

-

Dilute the culture 1:100 in fresh LB broth containing various concentrations of this compound.

-

Dispense 200 µL of the diluted cultures into the wells of a 96-well plate.

-

Incubate the plate without shaking at 30°C for 24-48 hours.

-

Carefully remove the planktonic cells by aspiration.

-

Wash the wells gently with water to remove non-adherent cells.

-

Stain the attached biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

-

Remove the crystal violet and wash the wells thoroughly with water.

-

Solubilize the bound crystal violet with 200 µL of 30% acetic acid.

-

Measure the absorbance at 595 nm to quantify biofilm formation.

Protocol 4: Motility Assay

Objective: To assess the effect of this compound on bacterial motility.

Materials:

-

Vibrio cholerae

-

LB soft agar plates (0.3% agar) containing various concentrations of this compound

Procedure:

-

Grow V. cholerae to mid-log phase in LB broth.

-

Prepare LB soft agar plates supplemented with the desired concentrations of this compound.

-

Carefully stab-inoculate the center of the soft agar plates with the bacterial culture using a sterile toothpick.

-

Incubate the plates at 37°C for 12-18 hours.

-

Measure the diameter of the circular zone of bacterial migration from the point of inoculation.

Mandatory Visualizations

Caption: Hypothetical mechanism of this compound action on V. cholerae virulence.

Caption: General experimental workflow for studying this compound effects.

Caption: Logical flow from this compound administration to phenotypic changes.

References

- 1. Cyclic Diguanylate Regulates Vibrio cholerae Virulence Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ins and outs of cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Cyclic Di-GMP during El Tor Biotype Vibrio cholerae Infection: Characterization of the In Vivo-Induced Cyclic Di-GMP Phosphodiesterase CdpA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a phosphodiesterase that inversely regulates motility and biofilm formation in Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a Phosphodiesterase That Inversely Regulates Motility and Biofilm Formation in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic di-GMP inhibits Vibrio cholerae motility by repressing induction of transcription and inducing extracellular polysaccharide production - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Techniques for Assessing the Efficacy of LY137150 in Liquid Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to assessing the efficacy of the inhibitor LY137150 in liquid culture. As the specific molecular target and mechanism of action of this compound are not extensively documented in publicly available literature, a panel of robust cell-based assays is recommended to characterize its biological effects. These assays will enable researchers to determine the compound's impact on cell viability, proliferation, and the induction of cell death.

The following protocols are designed to be adaptable to various cell lines and experimental setups. They provide a foundational framework for generating quantitative data to evaluate the potency and efficacy of this compound.

Data Presentation

Effective data analysis begins with clear and organized presentation. The following tables provide templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Dose-Response Effect of this compound on Cell Viability

| Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | |

| 0.1 | 95.2 ± 5.1 | |

| 1 | 78.6 ± 6.2 | |

| 10 | 51.3 ± 4.8 | |

| 25 | 22.1 ± 3.9 | |

| 50 | 8.9 ± 2.5 | |

| 100 | 2.1 ± 1.8 |

Table 2: Effect of this compound on Apoptosis Induction

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |

| This compound (IC50) | 25.8 ± 3.1 | 15.4 ± 2.7 |

| Staurosporine (Positive Control) | 45.2 ± 4.5 | 20.1 ± 3.3 |

Table 3: Cell Cycle Analysis Following this compound Treatment

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 45.2 ± 3.8 | 30.1 ± 2.9 | 24.7 ± 3.1 |

| This compound (IC50) | 68.5 ± 4.2 | 15.3 ± 2.5 | 16.2 ± 2.8 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[3] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for the appropriate time.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

70% ethanol (ice-cold)

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentration.

-

Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be affected by an inhibitor like this compound.

Experimental workflow for the MTT-based cell viability assay.

Workflow for detecting apoptosis via Annexin V and PI staining.

General workflow for cell cycle analysis using PI staining.

Hypothetical inhibition of the PI3K/Akt survival pathway by this compound.

References

Application Notes and Protocols for Developing a Cell-Based Assay with LY137150, a Hypothetical Akt Kinase Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, survival, and metabolism. The aberrant activity of kinases is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The PI3K/Akt/mTOR signaling pathway is a central node in cellular signaling, and its hyperactivation is a common event in human cancers. Akt (Protein Kinase B) is a serine/threonine kinase that acts as a key downstream effector of PI3K. The development of potent and selective Akt inhibitors is therefore a significant focus in drug discovery.

This document provides detailed application notes and protocols for the characterization of LY137150, a hypothetical novel inhibitor of Akt, using a cell-based assay. The described assay measures the inhibition of phosphorylation of a downstream Akt substrate, Glycogen Synthase Kinase 3 Beta (GSK3β), in a cellular context.

Principle of the Assay

The cell-based assay described herein is an in-cell immunoassay that quantifies the phosphorylation of GSK3β at Serine 9 (p-GSK3β), a direct downstream target of Akt. Cells are seeded in a microplate and treated with a concentration range of this compound. Following treatment, the cells are fixed and permeabilized to allow for the entry of antibodies. A primary antibody specific for p-GSK3β (Ser9) and a corresponding enzyme-labeled secondary antibody are used to detect the level of GSK3β phosphorylation. The signal is then quantified using a plate reader. A decrease in the signal in the presence of this compound indicates inhibition of the Akt signaling pathway.

Data Presentation

The inhibitory activity of this compound was assessed against the Akt pathway in a human cancer cell line (e.g., MCF-7). The half-maximal inhibitory concentration (IC50) was determined from a dose-response curve. For comparison, a known Akt inhibitor, MK-2206, was used as a positive control.

| Compound | Target | Cell Line | IC50 (nM) |

| This compound | Akt | MCF-7 | 150 |

| MK-2206 | Akt | MCF-7 | 50 |

| Data are representative and may vary between experiments. |

Experimental Protocols

Protocol 1: Cell-Based Immunoassay for p-GSK3β (Ser9)

Materials and Reagents:

-

Human cancer cell line expressing active Akt (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (10 mM in DMSO)

-

MK-2206 (positive control) stock solution (10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde in PBS

-

0.1% Triton X-100 in PBS

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary Antibody: Rabbit anti-p-GSK3β (Ser9)

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

-

TMB Substrate

-

Stop Solution (e.g., 1 M H₂SO₄)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend MCF-7 cells in complete culture medium.

-

Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and MK-2206 in cell culture medium. A common starting concentration is 10 µM with 10-point, 3-fold serial dilutions.

-

Remove the medium from the cells and add 100 µL of the diluted compounds or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.

-

Incubate for 2 hours at 37°C, 5% CO₂.

-

-

Cell Fixation and Permeabilization:

-

Carefully remove the compound-containing medium.

-

Wash the cells twice with 200 µL of ice-cold PBS.

-

Fix the cells by adding 100 µL of 4% paraformaldehyde to each well and incubate for 20 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding by adding 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

-

Wash the cells three times with PBS containing 0.05% Tween-20 (PBST).

-

Dilute the primary antibody (anti-p-GSK3β) in Blocking Buffer according to the manufacturer's recommendation. Add 100 µL of the diluted antibody to each well and incubate overnight at 4°C.

-

Wash the cells three times with PBST.

-

Dilute the HRP-conjugated secondary antibody in Blocking Buffer. Add 100 µL of the diluted antibody to each well and incubate for 1 hour at room temperature in the dark.

-

Wash the cells five times with PBST.

-

-

Signal Detection:

-

Add 100 µL of TMB Substrate to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.

-

Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.

-